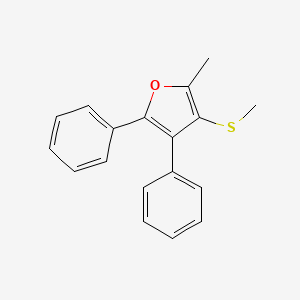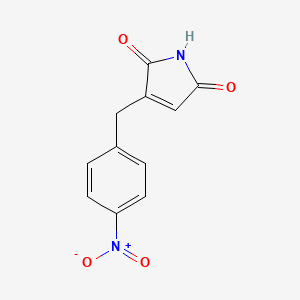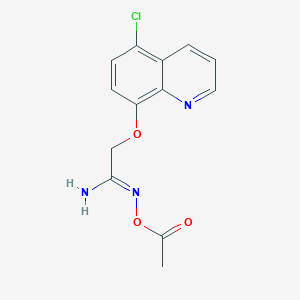
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline is an organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline typically involves the condensation of 5,8-dimethoxyquinoline with p-(dimethylamino)benzaldehyde. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to changes in cellular processes, such as gene expression and signal transduction, ultimately influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2,5-di[4′-dimethylamino-styryl]benzene (DASB): Similar in structure and used in organic semiconductor applications.
4-[p-(dimethylamino)styryl]-1-methylpyridinium (DMASM): Known for its large two-photon absorption cross-section and used in photonic materials.
Uniqueness
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline stands out due to its unique quinoline core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents.
Properties
| 801-98-9 | |
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[(E)-2-(5,8-dimethoxyquinolin-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H22N2O2/c1-23(2)17-9-6-15(7-10-17)5-8-16-13-14-22-21-19(25-4)12-11-18(24-3)20(16)21/h5-14H,1-4H3/b8-5+ |
InChI Key |
BXTQTAIINSWRAT-VMPITWQZSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC3=C(C=CC(=C23)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=CC(=C23)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


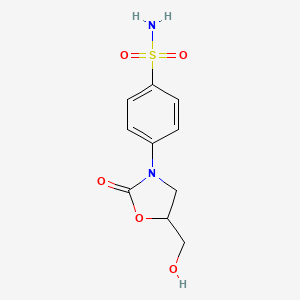
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
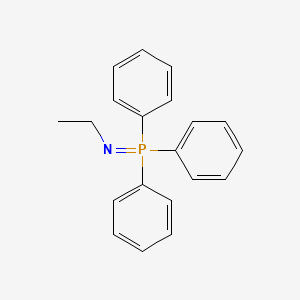

![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
